
(S)-4-(4-aminobenzyl)oxazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives and related compounds involves multiple steps, starting from precursors like benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement processes. For instance, Lucarini and Tomasini (2001) described the synthesis of oligomers containing oxazolidin-2-ones by activating the carboxy group, achieving good yields and suggesting the potential for creating ordered structures (Lucarini & Tomasini, 2001). Additionally, He et al. (2014) developed a general method for synthesizing oxazolidin-2-ones directly from 1,3-diols or 3-amino alcohols using iodobenzene dichloride and sodium azide, showcasing a versatile approach to these compounds (He et al., 2014).
Molecular Structure Analysis
The molecular structure of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives has been studied extensively. For example, Kumari et al. (2016) performed single-crystal X-ray analysis of a Schiff base derived from (S)-4-(4-Aminobenzyl)oxazolidin-2-one, revealing a 1-D slipped, face-to-face motif, which indicates the potential for these compounds in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of (S)-4-(4-Aminobenzyl)oxazolidin-2-one involves condensation reactions, as seen in the synthesis of Schiff bases. This functional group allows for further chemical modifications, providing a pathway to a wide range of derivatives with potential applications in various fields. For instance, the synthesis of N-alkylated derivatives has been explored for the inhibition of enzymes, demonstrating the chemical versatility of these compounds (Ahmed et al., 2002).
Physical Properties Analysis
The physical properties of (S)-4-(4-Aminobenzyl)oxazolidin-2-one and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthetic pathways. The determination of these properties is essential for understanding the behavior of these compounds in different environments and for optimizing their use in synthetic chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are key to the utility of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in synthetic chemistry. These properties determine how the compound can be incorporated into larger molecules or how it can be used as a building block for more complex structures. Research in this area focuses on exploring the full potential of these compounds in organic synthesis and their applications in creating biologically active molecules.
- (Lucarini & Tomasini, 2001)
- (Kumari et al., 2016)
- (Ahmed et al., 2002)
- (He et al., 2014)
Applications De Recherche Scientifique
Summary of the Application
“(S)-4-(4-aminobenzyl)oxazolidin-2-one” (ABO) is used in the study of its crystallographic, spectral, and computational properties . This involves examining its experimental geometry (XRD), vibrational (IR and Raman), electronic (UV-visible) and NMR spectra .
Methods of Application or Experimental Procedures
The experimental geometry, vibrational, electronic, and NMR spectra of ABO were corroborated with the corresponding first principle calculated values at DFT using hybrid B3LYP exchange correlation functional invoking 6-311++g (d, p) basis set . The optimized geometrical parameters were found to be in satisfactory agreement with the experimental values obtained from the X-ray diffraction structural features of ABO . The scaled down computed vibrational frequencies with appropriate scaling factors were in good correspondence with the experimental observations . Room-temperature 1H and 13C nuclear magnetic resonance (NMR) studies were supported by advanced density functional theory calculations .
Summary of the Results or Outcomes
The theoretical spectrograms of FT-IR, FT-Raman, 1H NMR, 13C NMR and UV of the title compound have been constructed and compared with experimental spectra . Hirshfeld surface analysis has also been made to study the intermolecular interactions . The electronic structure of the title compound has also been studied in terms of HOMO, LUMO and MESP diagrams .
Propriétés
IUPAC Name |
(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVSKJKDPLWBD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285890 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-aminobenzyl)oxazolidin-2-one | |
CAS RN |
152305-23-2 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



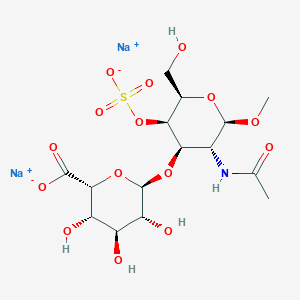
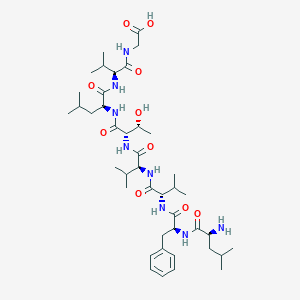


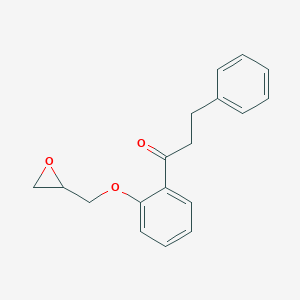
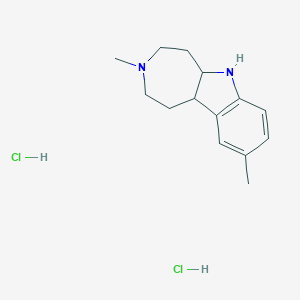
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
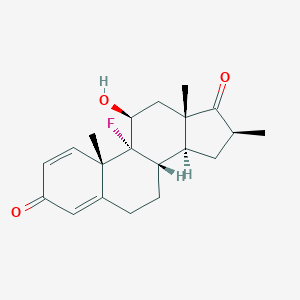


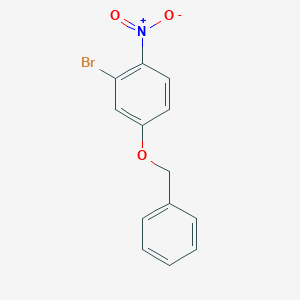
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)